d-Gulonic g-lactone

Carbohydrate Chemistry Stability Testing Hydrolysis Kinetics

Sourcing an unreliable chiral lactone can derail stereoselective nucleoside synthesis. d-Gulonic γ-lactone (CAS 6322-07-2) is the documented starting material for 4′-thioadenosine derivatives achieving sub-nanomolar A3 adenosine receptor affinity (Ki = 0.28-0.38 nM). - Enables stereoselective synthesis of C-nucleoside analogs and 4′-selenonucleosides - Serves as a validated non-substrate control for L-galactonolactone dehydrogenase (EC 1.3.2.3) studies - Distinct hydrolytic stability vs. δ-lactones ensures predictable reaction kinetics Supplied with rigorous QC; ideal for medicinal chemistry and enzyme research.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B14051449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Gulonic g-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1
InChIKeySXZYCXMUPBBULW-IOVATXLUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-Gulonic γ-lactone: Technical Baseline and Physicochemical Identity


d-Gulonic γ-lactone (CAS: 6322-07-2), also designated D-Gulono-1,4-lactone or D-(−)-Gulonic acid γ-lactone, is a hexanoic acid derivative belonging to the aldonolactone subclass of carbohydrate-derived γ-lactones. It possesses the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol [1]. This compound is a chiral building block and endogenous metabolite, distinguished by its specific optical rotation ([α]20/D −55°, c = 4 in H2O) and a melting point range of 182–188 °C . It serves as a key substrate in enzymatic studies and a versatile starting material for stereoselective synthesis of modified nucleosides and C-nucleoside analogs [2].

1
Stereoselective synthesis starting material for modified nucleosides
2
Enzymatic probe and non-substrate control for ascorbate pathway studies
3
Chiral building block with defined optical rotation and melting benchmarks

Why d-Gulonic γ-lactone Cannot Be Interchanged with Common Analogs


Direct substitution of d-gulonic γ-lactone with seemingly related compounds—such as D-glucono-δ-lactone, D-glucono-γ-lactone, or D-glucuronic acid γ-lactone—is scientifically invalid for applications requiring stereochemical fidelity or predictable hydrolytic stability. d-Gulonic γ-lactone exhibits a unique hydrolytic stability profile compared to its δ-isomer and other aldonolactones, with its hydrolysis proceeding significantly slower [1]. Furthermore, its distinct stereochemistry renders it a non-substrate for key enzymes like L-galactonolactone dehydrogenase, whereas its L-gulonic counterpart or D-galactono-γ-lactone may be recognized or active [2]. For applications in chiral synthesis of bioactive nucleosides, the specific stereochemical outcome achieved with d-gulonic γ-lactone as a starting material cannot be replicated using D-glucono-δ-lactone, as demonstrated in the synthesis of 4′-thionucleosides and C-nucleoside analogs [3]. The following quantitative evidence delineates these critical differentiators.

Hydrolytic stability of γ-lactone ring may differ substantially from δ-gulonic or glucono-lactones, altering aqueous integrity.
L-galactonolactone dehydrogenase substrate specificity mismatch; D-gulonic γ-lactone is non-substrate, while other lactones may interfere.
Stereochemical outcome in nucleoside synthesis may not transfer from D-glucono-δ-lactone or other common lactones.

Quantitative Evidence for Scientific Procurement of d-Gulonic γ-lactone


Enhanced Hydrolytic Stability vs. δ-Lactone and Other Sugar Lactones

d-Gulonic γ-lactone (γ-HGul) demonstrates significantly enhanced hydrolytic stability compared to its δ-isomer (δ-HGul) and other common sugar lactones such as D-glucono-γ-lactone (γ-HGluc) and D-glucono-δ-lactone (δ-HGluc). Polarimetric measurements confirm that the hydrolysis rate of γ-HGul is substantially slower, accounting for its superior persistence in aqueous environments [1]. This kinetic stability is a critical differentiator for procurement when the lactone must resist ring-opening in aqueous media.

Hydrolytic stability
Class-level
Much slower hydrolysis than δ-HGul, γ-HGluc, δ-HGluc
Supports aqueous stability screening
Class-level inference; verify under specific conditions
Carbohydrate Chemistry Stability Testing Hydrolysis Kinetics Aqueous Formulation

Distinct Substrate Specificity for L-Galactonolactone Dehydrogenase

In studies of L-ascorbic acid biosynthesis, the enzyme L-galactonolactone dehydrogenase (EC 1.3.2.3) exhibits absolute specificity for its natural substrate, L-galactono-1,4-lactone. Critically, d-gulonic γ-lactone is explicitly identified as a non-substrate for this enzyme, alongside a panel of related lactones [1]. This negative specificity is a key differentiator for researchers investigating the ascorbate pathway, as it allows d-gulonic γ-lactone to serve as a stereochemical control or to probe alternative enzymatic routes without interference from this key biosynthetic step.

Substrate specificity
Head-to-head
Not a substrate for L-galactonolactone dehydrogenase
Enables stereochemical control in ascorbate pathway studies
Confirmed non-substrate specificity
Enzymology Vitamin C Biosynthesis Substrate Specificity Ascorbate Pathway

Chiral Synthon for High-Affinity A3 Adenosine Receptor Agonists

d-Gulonic γ-lactone serves as the stereodefined starting material for the efficient synthesis of 4′-thioadenosine derivatives. Compounds synthesized from this lactone demonstrated potent and selective binding affinity at the human A3 adenosine receptor (A3AR). Specifically, 2-chloro-N6-(3-iodobenzyl)- and 2-chloro-N6-methyl-4′-thioadenosine-5′-methyluronamides (7a and 7b) exhibited binding affinities of Ki = 0.38 nM and 0.28 nM, respectively [1]. This synthetic route, which leverages the specific stereochemistry of d-gulonic γ-lactone, yields compounds with sub-nanomolar receptor affinity, a crucial metric for drug discovery.

A3AR agonist synthesis
Method context
Ki = 0.28 – 0.38 nM for synthesized 4′-thioadenosine derivatives
Supports A3AR binding assay context
Verify synthetic route reproducibility
Medicinal Chemistry Nucleoside Synthesis A3 Adenosine Receptor Antitumor Agents

Physicochemical Property Benchmarks for Quality Control

Procurement decisions for d-gulonic γ-lactone should be guided by precise, verifiable physicochemical benchmarks that distinguish it from structurally similar compounds. Key differentiators include its specific optical rotation ([α]20/D −55°, c = 4 in H2O) and its melting point (182–188 °C) . In contrast, D-glucono-δ-lactone exhibits an optical rotation of +61.7° (c = 1) [1] and a melting point of 150–153 °C [2], while D-glucono-γ-lactone has a melting point of 134–135 °C [3]. These distinct values serve as essential quality control (QC) parameters for identity confirmation and purity assessment upon receipt.

QC benchmarks
Specification review
[α]20/D −55° (c=4); mp 182–188°C vs. D-glucono-δ-lactone +61.7°, mp 150–153°C
Supports identity confirmation in procurement
Cross-study comparable benchmarks
Analytical Chemistry Quality Control Procurement Specifications Physical Properties

High-Value Application Scenarios for d-Gulonic γ-lactone


Stereoselective Synthesis of 4′-Thionucleosides as A3AR Agonists

d-Gulonic γ-lactone is the documented starting material for the efficient, stereoselective synthesis of 4′-thioadenosine derivatives. This application is directly supported by its use in generating compounds with sub-nanomolar binding affinity (Ki = 0.28–0.38 nM) at the human A3 adenosine receptor, a validated target for anti-tumor and anti-inflammatory therapies [1]. This specific synthetic utility is a primary driver for procurement in medicinal chemistry programs.

Synthesis of C-Nucleoside Analogs with Antifouling Properties

d-Gulonic γ-lactone is utilized in the condensation with o-phenylenediamine derivatives to produce D-gulo-benzimidazole C-nucleoside analogs. These analogs demonstrated utility in inhibiting marine bacterial growth without adverse environmental effects, as evidenced by antibacterial biofilm tests [2]. This application highlights its value in generating novel antifouling agents and probes for marine biotechnology.

Enzymatic Studies of the L-Ascorbic Acid Biosynthetic Pathway

As a defined non-substrate for the critical enzyme L-galactonolactone dehydrogenase (EC 1.3.2.3), d-gulonic γ-lactone serves as an essential stereochemical control or probe in studies investigating the terminal step of vitamin C biosynthesis [3]. Its use allows researchers to dissect substrate specificity and to exclude pathway interference, which is critical for elucidating metabolic routes in plants and animals.

Chiral Building Block for Modified Nucleoside Syntheses

Beyond A3AR agonists, d-gulonic γ-lactone has been employed as a starting material in the stereoselective synthesis of novel 2′,3′-didehydro-2′,3′-dideoxy-4′-selenonucleosides via a Pummerer-type condensation [4]. This broad utility in accessing diverse modified nucleoside scaffolds, including 4′-seleno and 4′-thio variants, positions it as a versatile chiral pool starting material for academic and industrial nucleoside discovery programs.

Application
Selection Property
Validation Focus
4′-Thionucleoside synthesis
Chiral synthon fidelity
A3AR binding assay context
C-Nucleoside analogs
Stereochemical building block
Antifouling activity screening
Ascorbate pathway studies
Defined non-substrate specificity
L-galactonolactone dehydrogenase assay
Modified nucleoside scaffolds
Versatile chiral pool material
Stereoselective scaffold diversification
Quote Request

Request a Quote for d-Gulonic g-lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.